Anatoxin A hydrochloride

Description

Significance in Neurobiology and Environmental Science

In the field of neurobiology, anatoxin-a is significant primarily as a potent and highly specific agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govmdpi.comsigmaaldrich.com It mimics the action of the endogenous neurotransmitter, acetylcholine, binding to these receptors with an affinity approximately 20 times greater. wikipedia.orgtaylorandfrancis.com Unlike acetylcholine, which is rapidly broken down by the enzyme acetylcholinesterase to terminate the nerve signal, anatoxin-a is resistant to this enzymatic degradation. bris.ac.uktaylorandfrancis.comacademicjournals.org This irreversible binding locks the ion channels open, leading to continuous stimulation of affected neurons, muscle fatigue, and ultimately, paralysis. bris.ac.uk This specific mechanism makes anatoxin-a an excellent pharmacological tool for researchers to investigate the structure and function of nAChRs, study the mechanisms of neuromuscular transmission, and explore pathologies characterized by low acetylcholine levels, such as Alzheimer's disease. bris.ac.uknih.gov

From an environmental science perspective, anatoxin-a is a major concern as a cyanotoxin. ca.gov It is produced by multiple genera of freshwater cyanobacteria, which are increasingly forming large-scale, dense growths known as harmful algal blooms (HABs). wikipedia.orgpublish.csiro.au These blooms are escalating in frequency and magnitude globally due to factors like nutrient pollution (eutrophication) and rising water temperatures. wikipedia.org The presence of anatoxin-a in lakes, rivers, and reservoirs poses a significant threat to aquatic and terrestrial life, and has been implicated in numerous fatal poisonings of wildlife, livestock, and domestic animals. wikipedia.orgwho.int Consequently, anatoxin-a serves as a critical biomarker for the presence of neurotoxic HABs, prompting the development of sensitive detection methods and informing public health responses for contaminated drinking and recreational waters. publish.csiro.auunl.edu

Historical Context of Research Discovery

The investigation into what is now known as anatoxin-a began in the mid-20th century following repeated incidents of sudden wildlife and livestock deaths near bodies of water with prominent algal blooms. bris.ac.uknih.gov Researchers, notably Paul Gorham and his team at Canada's National Research Council in the 1950s and 1960s, began to systematically study these toxic events. bris.ac.uk They established cultures of the cyanobacterium Anabaena flos-aquae isolated from a toxic bloom at Burton Lake, Canada, and identified a substance they termed "Very Fast Death Factor" (VFDF) for its ability to cause death in mice within minutes of injection. wikipedia.orgnih.gov

The toxin was successfully isolated for the first time in 1972. wikipedia.org In 1977, a team of researchers including J.P. Devlin published the chemical structure of anatoxin-a, revealing it to be a novel, bicyclic secondary amine alkaloid. wikipedia.orgasm.org Subsequent research in the early 1980s by Aronstam, Witkop, and Spivak further elucidated its mechanism of action, confirming it as a potent agonist at the nicotinic acetylcholine receptor, thereby explaining the rapid paralysis and respiratory arrest observed in poisonings. wikipedia.orgacademicjournals.orgca.gov

Current Research Frontiers and Unresolved Questions

Modern research on anatoxin-a continues to expand. A significant frontier is the study of its biosynthesis. Scientists have identified the ana gene cluster responsible for producing anatoxin-a and its analogues, which allows for the development of molecular tools to detect potentially toxic cyanobacterial strains in the environment, even before toxin concentrations become high. nih.govasm.org This genetic understanding is crucial for predicting and managing toxic blooms. nih.gov Another active area is the development of more sensitive and comprehensive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nested PCR techniques, to detect not only anatoxin-a but also its growing list of identified analogues, like homoanatoxin-a and dihydroanatoxin-a. nih.govnoaa.govnih.gov

Despite decades of study, several questions remain unresolved. Researchers are still working to understand the precise environmental triggers that cause cyanobacteria to produce toxins. nih.gov While factors like nutrient levels and temperature are known to promote bloom formation, the specific cues that upregulate the toxin-producing genes are not fully understood. nih.govmdpi.com The full toxicological impact of anatoxin-a's various analogues is still under investigation, with some studies suggesting certain derivatives may have different potencies than the parent compound. who.int Furthermore, the potential for synergistic toxic effects when anatoxin-a co-occurs with other cyanotoxins, such as microcystins, is an area requiring more research to accurately assess public health risks from complex environmental exposures. unl.edu Expanding monitoring efforts into more diverse aquatic systems and developing regions is also a critical need to form a complete global picture of its distribution and risk. publish.csiro.au

Data Tables

Table 1: Physicochemical Properties of Anatoxin A Hydrochloride

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₁₀H₁₅NO·HCl | nih.gov |

| Molecular Weight | 201.7 g/mol | nih.gov |

| Appearance | Solid | epa.gov |

| Type | Bicyclic secondary amine alkaloid | wikipedia.orgnih.gov |

| pKa | 9.4 | mdpi.com |

Table 2: Selected Cyanobacteria Genera Known to Produce Anatoxin-a

| Genus | Source(s) |

|---|---|

| Dolichospermum (formerly Anabaena) | taylorandfrancis.comnih.gov |

| Oscillatoria | nih.govnih.gov |

| Aphanizomenon | taylorandfrancis.comnih.gov |

| Planktothrix | epa.govtaylorandfrancis.com |

| Microcoleus | nih.gov |

| Cylindrospermum | taylorandfrancis.com |

| Raphidiopsis | taylorandfrancis.com |

| Phormidium | taylorandfrancis.com |

Table 3: Comparison of Anatoxin-a and Acetylcholine at the Nicotinic Receptor

| Feature | Anatoxin-a | Acetylcholine | Source(s) |

|---|---|---|---|

| Role | Agonist (mimic) | Endogenous Agonist (neurotransmitter) | wikipedia.orgnih.gov |

| Binding Affinity | High (~20x greater than acetylcholine) | Normal physiological affinity | wikipedia.orgtaylorandfrancis.com |

| Degradation by Acetylcholinesterase | No (resistant) | Yes (rapidly hydrolyzed) | bris.ac.uktaylorandfrancis.comacademicjournals.org |

| Result of Binding | Sustained channel opening, overstimulation, paralysis | Transient channel opening, nerve impulse transmission, muscle contraction | wikipedia.orgbris.ac.uk |

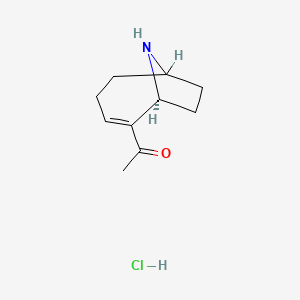

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

64314-16-5 |

|---|---|

Molecular Formula |

C10H16ClNO |

Molecular Weight |

201.69 g/mol |

IUPAC Name |

1-(9-azabicyclo[4.2.1]non-2-en-2-yl)ethanone;hydrochloride |

InChI |

InChI=1S/C10H15NO.ClH/c1-7(12)9-4-2-3-8-5-6-10(9)11-8;/h4,8,10-11H,2-3,5-6H2,1H3;1H |

InChI Key |

ZYFLQFXDHYWQMQ-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CCCC2CCC1N2.Cl |

Isomeric SMILES |

CC(=O)C1=CCCC2CC[C@@H]1N2.Cl |

Canonical SMILES |

CC(=O)C1=CCCC2CCC1N2.Cl |

Origin of Product |

United States |

Chemical Biology and Stereochemistry of Anatoxin a Hydrochloride

Structural Characterization and Homotropane Alkaloid Classification

Anatoxin-a is classified as a homotropane alkaloid, possessing a distinctive 9-azabicyclo[4.2.1]nonane skeleton. acs.orgresearchgate.net Its structure was initially determined using crystallographic methods on its N-acetyl derivative and later confirmed with synthetic anatoxin-a hydrochloride. nih.govmdpi.com The molecule is a secondary amine with the chemical formula C₁₀H₁₅NO. wikipedia.orgresearchgate.net The hydrochloride salt form has the chemical formula C₁₀H₁₆ClNO and a molecular weight of approximately 201.69 g/mol . nih.gov As a secondary amine, anatoxin-a has a pKa of 9.4 and is protonated at physiological pH. researchgate.net The homotropane framework of anatoxin-a is biosynthetically derived from glutamic acid and acetate (B1210297). nih.govresearchgate.net

| Property | Value | Source |

|---|---|---|

| Chemical Formula (Anatoxin-a) | C₁₀H₁₅NO | wikipedia.orgresearchgate.net |

| Molar Mass (Anatoxin-a) | 165.23 g/mol | researchgate.net |

| Chemical Formula (Anatoxin-a hydrochloride) | C₁₀H₁₆ClNO | nih.gov |

| Molar Mass (Anatoxin-a hydrochloride) | 201.69 g/mol | nih.gov |

| Classification | Homotropane Alkaloid | nih.govresearchgate.net |

| IUPAC Name | 1-(9-azabicyclo[4.2.1]non-2-en-2-yl)ethan-1-one | wikipedia.org |

Stereoisomerism and Enantiomeric Purity in Research

Anatoxin-a is a chiral molecule, featuring asymmetric centers at the C1 and C5 bridgehead positions of its bicyclic structure. nih.govresearchgate.net This chirality gives rise to two distinct enantiomers: (+)-anatoxin-a and (-)-anatoxin-a.

Only the (+)-enantiomer of anatoxin-a has been reported from natural cyanobacterial sources. nih.govresearchgate.netresearchgate.net This naturally occurring isomer, (+)-anatoxin-a, is a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), exhibiting high affinity for both muscle and neuronal subtypes. nih.govnih.gov Its biological activity is highly stereospecific. nih.gov Studies comparing the natural toxin with racemic mixtures revealed that (+)-anatoxin-a is significantly more potent, suggesting the other enantiomer is largely inactive. nih.govresearchgate.net The potent agonism at nAChRs is the basis for its use as a pharmacological probe in research. wikipedia.org

The synthesis of both enantiomers of anatoxin-a has been crucial for understanding its stereochemistry and biological activity. acs.org An early synthesis of (+)-anatoxin-a utilized (-)-cocaine as a starting material, which was instrumental in assigning the absolute configuration of the natural toxin. nih.gov Subsequent research has led to the synthesis of (-)-anatoxin-a. acs.org Pharmacological studies confirmed that the synthetic (-)-enantiomer is about 150 times less potent than the (+)-enantiomer and is considered biologically inert. nih.govnih.gov The weak activity observed in synthetic (-)-anatoxin-a is often attributed to trace contamination with the highly potent (+)-enantiomer. nih.gov

Structural Analogues and Congeners in Research Context

Synthetic modifications of anatoxin-a have produced a wide range of structural analogues, which are valuable tools for investigating structure-activity relationships at nicotinic receptors. nih.gov Several analogues also occur naturally.

Homoanatoxin-a was first reported as a synthetic analogue of anatoxin-a before being identified as a natural product from cyanobacteria like Oscillatoria formosa. nih.gov Structurally, it is a homologue of anatoxin-a, differing by the presence of a propionyl group (ethyl ketone) at the C2 position instead of the acetyl group (methyl ketone). researchgate.netnih.gov This extends the side chain by one methylene (B1212753) unit. nih.gov Despite this modification, homoanatoxin-a retains high potency as a nicotinic agonist, with binding affinities similar to anatoxin-a at certain neuronal nAChR subtypes. nih.govnih.gov

Dihydroanatoxin-a (dhATX) is an analogue where the carbon-carbon double bond in the six-membered ring of anatoxin-a is reduced. who.intresearchgate.net Initially thought to be solely a degradation product, it is now known to be actively produced by some cyanobacteria, sometimes in greater amounts than anatoxin-a itself. who.intresearchgate.netmdpi.com Dihydroanatoxin-a exists as two structural isomers (cis and trans). researchgate.net Research indicates that dihydroanatoxin-a is about one order of magnitude less potent than anatoxin-a. nih.gov

Other related derivatives that have been identified, often as degradation by-products or minor natural products, include:

4-Hydroxyanatoxin-a : An oxygenated variant that is not toxic. nih.gov

4-Ketoanatoxin-a : Another oxygenated derivative. nih.gov

Epoxyanatoxin-a : A derivative containing an epoxide ring. epa.govresearchgate.net

Dihydrohomoanatoxin-a : The reduced form of homoanatoxin-a. who.intenvironment.govt.nz

Anatoxin-a(S) and Distinct Pharmacological Profiles

Anatoxin-a(s) is a potent neurotoxin that, while sharing a similar naming convention and originating from cyanobacteria, is structurally and pharmacologically distinct from anatoxin-a. wikipedia.org Unlike anatoxin-a, which acts as an agonist at nicotinic acetylcholine receptors, anatoxin-a(s) functions as a powerful, irreversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. mmsl.cznih.gov This fundamental difference in their mechanism of action leads to distinct pharmacological profiles.

Chemically, anatoxin-a(s) is a cyclic N-hydroxyguanidine methyl phosphate (B84403) ester. mmsl.cz Its unique structure is responsible for its potent and specific inhibition of AChE. Research has shown that anatoxin-a(s) is an active site-directed inhibitor of AChE. mmsl.cz The inhibition follows first-order kinetics, which is indicative of an irreversible process. nih.gov This irreversible binding to AChE prevents the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft and subsequent hypercholinergic stimulation. mmsl.cznih.gov

The pharmacological effects of anatoxin-a(s) are a direct consequence of its anticholinesterase activity. In isolated muscle preparations, such as the chick biventer cervicis and frog rectus abdominis, anatoxin-a(s) does not exhibit direct agonistic effects. nih.gov Instead, it potentiates the response to acetylcholine and antagonizes the effects of d-tubocurarine, a competitive antagonist of nicotinic acetylcholine receptors. nih.gov On the isolated rat phrenic nerve-diaphragm muscle, anatoxin-a(s) induces twitch potentiation and tetanic fade when the nerve is stimulated indirectly. nih.gov

Studies comparing anatoxin-a(s) to other anticholinesterase agents have provided further insight into its pharmacological profile. When compared to the organophosphate paraoxon (B1678428) and the carbamates physostigmine (B191203) and pyridostigmine (B86062) in mice, the clinical signs induced by anatoxin-a(s) persisted longer than those of the carbamates and were comparable in duration to those of paraoxon. nih.gov Interestingly, anatoxin-a(s) did not inhibit brain cholinesterase activity, suggesting it does not readily cross the blood-brain barrier. nih.gov

The potency of anatoxin-a(s) as an AChE inhibitor is notable. The in vitro inhibition of electric eel AChE and horse serum butyrylcholinesterase by anatoxin-a(s) is both time- and concentration-dependent. nih.gov The rate of inhibition of Drosophila AChE by anatoxin-a(s) has been found to be higher than that of most organophosphate insecticides. nih.gov

The distinct pharmacological actions of anatoxin-a(s) compared to anatoxin-a are summarized in the tables below, based on available research findings.

| Feature | Anatoxin-a | Anatoxin-a(s) |

| Primary Mechanism of Action | Nicotinic Acetylcholine Receptor (nAChR) Agonist wikipedia.org | Irreversible Acetylcholinesterase (AChE) Inhibitor mmsl.cznih.gov |

| Chemical Class | Bicyclic Amine Alkaloid wikipedia.org | Cyclic N-hydroxyguanidine Methyl Phosphate Ester mmsl.cz |

| Effect on AChE | No direct inhibitory effect | Potent, irreversible inhibition nih.gov |

| Effect on nAChRs | Direct agonist, mimics acetylcholine wikipedia.org | No direct agonistic effect nih.gov |

| Blood-Brain Barrier Penetration | Can cross the blood-brain barrier nih.gov | Does not readily cross the blood-brain barrier nih.gov |

Table 1: Comparison of General Pharmacological Properties of Anatoxin-a and Anatoxin-a(s)

| Parameter | Observation | Reference |

| Effect on Isolated Chick Biventer Cervicis and Frog Rectus Abdominis Muscle | No direct agonistic effect; augments acetylcholine response; antagonizes d-tubocurarine action. | nih.gov |

| Effect on Isolated Rat Phrenic Nerve-Diaphragm Muscle (Indirect Stimulation) | Twitch potentiation and tetanic fade. | nih.gov |

| Inhibition of Electric Eel AChE | Time- and concentration-dependent; follows first-order kinetics (irreversible). | nih.gov |

| Inhibition of Horse Serum Butyrylcholinesterase | Time- and concentration-dependent. | nih.gov |

| Inhibition of Mouse Brain Cholinesterase (in vivo) | No significant inhibition observed. | nih.gov |

Table 2: Summary of Research Findings on the Pharmacological Effects of Anatoxin-a(s)

Biosynthetic Pathways and Genetic Mechanisms of Anatoxin a Production

Cyanobacterial Production Systems and Strain Specificity

The ability to produce anatoxin-a is not ubiquitous among cyanobacteria but is specific to certain strains within various genera. researchgate.net The production of this toxin is influenced by both the genetic makeup of the organism and the environmental conditions under which it is grown.

Anatoxin-a and its analogs, such as homoanatoxin-a, are synthesized by a diverse range of cyanobacterial genera. asm.org These neurotoxins have been identified in both planktonic and benthic species found in freshwater and, to a lesser extent, brackish water environments. asm.orgresearchgate.net Not all strains within a producer species are necessarily toxic, and the inability to distinguish between toxic and non-toxic strains through traditional microscopy necessitates molecular methods for accurate identification. nih.gov

Initial identification of anatoxin-a production was in Anabaena flos-aquae. wikipedia.orgnih.gov Since then, the list of confirmed anatoxin-a producing genera has expanded significantly.

Table 1: Genera of Cyanobacteria Known to Produce Anatoxin-a

| Genera | ||||

|---|---|---|---|---|

| Anabaena | Aphanizomenon | Chrysosporum | Cuspidothrix | Cylindrospermum |

| Dolichospermum | Microcoleus | Microcystis | Oscillatoria | Phormidium |

This table is compiled from information found in sources researchgate.netepa.govepa.gov.

Laboratory cultivation of anatoxin-a producing cyanobacteria is essential for detailed studies of its biosynthetic pathways. The production of anatoxin-a is strain-specific and can be significantly influenced by various culturing conditions. nih.gov Factors such as light intensity, temperature, and nutrient concentrations play a critical role in both the growth of the cyanobacteria and their toxin production. nih.gov For instance, maximal growth rates for many bloom-forming cyanobacteria are often observed at temperatures exceeding 25°C. epa.gov

In a study investigating the effects of different nitrogen sources on Cuspidothrix issatschenkoi, it was found that both cell growth and anatoxin production were affected. nih.gov The study utilized batch cultures incubated at 25°C with a 12:12 hour light:dark cycle. nih.gov Such controlled experiments allow researchers to dissect the influence of individual environmental parameters on the biosynthetic process. While some studies have shown a positive correlation between growth rate and toxin production, the specific growth phase for maximum anatoxin-a production can vary between species and under different conditions. nih.gov

Genetic Basis: The ana Gene Cluster Characterization

The genetic blueprint for anatoxin-a biosynthesis is contained within a specific gene cluster, designated as the ana cluster. nih.gov The identification and characterization of this cluster have been pivotal in understanding the molecular mechanisms of toxin production.

The ana gene cluster was first fully characterized in Oscillatoria sp. strain PCC 6506 and subsequently in other cyanobacteria like Anabaena sp. strain 37. asm.org The cluster spans approximately 29-30 kilobases and comprises a set of core genes, typically labeled anaA through anaG, along with an additional open reading frame, orf1. nih.govnih.govresearchgate.net These genes encode the enzymatic machinery required for the synthesis of the anatoxin-a molecule from its basic precursors. oup.com The biosynthesis is initiated with L-proline and involves a modular polyketide synthase (PKS) pathway. wikipedia.orgacs.org

Table 2: Annotation of Genes in the ana Cluster

| Gene | Predicted Function/Enzyme Type | Role in Biosynthesis |

|---|---|---|

| anaA | Type II Thioesterase | Hydrolysis of the final product from the PKS, releasing the carboxy-anatoxin intermediate. acs.orgnih.gov |

| anaB | Prolyl-acyl carrier protein oxidase | Catalyzes an oxidation step in the pathway. nih.gov |

| anaC | Proline adenylation enzyme | Activates the proline starter unit for biosynthesis. researchgate.net |

| anaD | Acyl Carrier Protein (ACP) | Carries the growing polyketide chain during synthesis. researchgate.net |

| anaE | Modular Type I Polyketide Synthase (PKS) | First PKS module involved in the elongation of the polyketide chain. researchgate.net |

| anaF | Modular Type I Polyketide Synthase (PKS) | Second PKS module, continues the chain elongation. researchgate.net |

| anaG | Modular Type I Polyketide Synthase (PKS) | Final PKS module; contains a C-methyltransferase domain responsible for producing homoanatoxin-a. epa.govresearchgate.net |

Comparative genomic analyses of the ana gene cluster across different anatoxin-producing cyanobacteria have revealed both conserved features and notable variations. High sequence similarity exists for the core ana genes among genera such as Anabaena, Oscillatoria, and Cuspidothrix, suggesting a common evolutionary origin. nih.govnih.govresearchgate.net For example, the gene sequences in Anabaena sp. 37 show over 81% identity to those in Oscillatoria sp. PCC 6506. nih.gov

Despite the sequence homology, the organization of the genes within the cluster can differ. nih.gov In Anabaena sp. 37, the gene arrangement is different from that observed in Oscillatoria sp. PCC 6506. nih.gov Furthermore, variations in the gene content of the cluster can lead to the production of different anatoxin analogs. The ana cluster in Cylindrospermum stagnale PCC 7417, for instance, contains an additional gene for an F420-dependent oxidoreductase, which is believed to be involved in the synthesis of dihydroanatoxin-a. nih.gov In some non-toxic strains, the inability to produce anatoxin-a has been linked to the deletion of fragments within the ana gene cluster, such as the loss of the methyltransferase domain in the anaG gene of a non-producing Cuspidothrix issatschenkoi strain. researchgate.netnih.gov

Enzymatic Catalysis and Intermediate Metabolites in Biosynthesis

The biosynthesis of anatoxin-a is a multi-step process that begins with the precursors L-proline and acetate (B1210297). wikipedia.orgacs.org The pathway is catalyzed by a series of enzymes encoded by the ana gene cluster, functioning as a molecular assembly line.

The process is initiated by the AnaC enzyme, which activates proline. This is followed by a series of condensation and modification reactions carried out by the three large, modular polyketide synthases: AnaE, AnaF, and AnaG. acs.org These enzymes progressively build the polyketide backbone of the molecule. The growing molecule is shuttled between the active sites of these enzymes attached to the acyl carrier protein, AnaD. researchgate.net

Recent research has identified carboxy-anatoxins as the penultimate intermediates in this biosynthetic pathway. acs.orgnih.gov These intermediates, such as carboxy-homoanatoxin-a, are formed when the completed polyketide chain is hydrolyzed from the final PKS module, AnaG, by the thioesterase AnaA. acs.orgnih.gov The final step in the formation of anatoxin-a is a decarboxylation reaction that converts the carboxy-anatoxin intermediate into the active neurotoxin. acs.orgacs.org Evidence suggests that this final decarboxylation may be a slow, spontaneous process rather than one that is enzymatically catalyzed. acs.orgnih.gov The completed anatoxin-a is then believed to be excreted from the cell into the surrounding environment. acs.orgnih.gov

Role of Polyketide Synthases

The backbone of the anatoxin-a molecule is assembled on a modular polyketide synthase (PKS) system, a process initiated by L-proline. acs.orgresearchgate.net The biosynthesis involves a series of enzymatic reactions catalyzed by the products of the ana gene cluster. Following the initial activation and modification of the proline starter unit, three modular PKS enzymes—AnaE, AnaF, and AnaG—are responsible for the subsequent elongation, reduction, and cyclization steps. acs.orgacs.org

The activated pyrroline (B1223166) ring is loaded onto the first PKS module, AnaE, for the first elongation step. acs.org Subsequently, the second PKS, AnaF, incorporates another acetate unit and is believed to catalyze a critical Mannich-type cyclization reaction that forms the bicyclic homotropane skeleton of anatoxic acid, which remains linked to the acyl carrier protein (ACP) domain of AnaF. acs.org The final PKS, AnaG, performs the last extension. acs.org The process concludes with the hydrolysis of the thioester bond by a type II thioesterase, AnaA, followed by decarboxylation to yield the final anatoxin-a molecule. acs.orgacs.org The presence of the anaC, anaE, anaF, and anaG genes has been shown to be a reliable marker for identifying anatoxin-a and homoanatoxin-a producing cyanobacteria. acs.orgnih.gov

| Gene | Putative Enzyme/Protein | Function in Biosynthesis |

|---|---|---|

| anaA | Type II Thioesterase | Hydrolyzes the thioester bond to release the completed anatoxin precursor from the PKS. acs.org |

| anaB | Prolyl-acyl carrier protein oxidase | Oxidizes proline attached to the acyl carrier protein (AnaD). acs.orgnih.gov |

| anaC | Proline adenylase | Activates proline for loading onto the acyl carrier protein (AnaD). nih.govresearchgate.net |

| anaD | Acyl Carrier Protein (ACP) | Carries the proline starter unit and the growing polyketide chain. acs.org |

| anaE | Polyketide Synthase (PKS) I | Performs the first chain elongation step. acs.org |

| anaF | Polyketide Synthase (PKS) II | Adds a second acetate unit and catalyzes the Mannich-type cyclization. acs.org |

| anaG | Polyketide Synthase (PKS) III | Performs the final elongation step. acs.org |

Function of Prolyl-Acyl Carrier Protein Oxidases (e.g., AnaB)

The initial steps of anatoxin-a biosynthesis involve the activation and modification of the L-proline starter unit. The enzyme AnaC, a proline adenylase, first activates proline, which is then loaded onto AnaD, a discrete acyl carrier protein (ACP). acs.orgnih.gov The subsequent and critical step is catalyzed by AnaB, a flavoprotein that functions as a prolyl-acyl carrier protein oxidase. nih.govacs.org

AnaB is homologous to acyl-CoA dehydrogenases (ACADs) but functions as an oxidase, utilizing molecular oxygen as a substrate to catalyze the two-electron oxidation of prolyl-AnaD. acs.orgnih.gov This reaction forms a dehydroprolyl-AnaD intermediate. acs.orgacs.org Through a series of steps involving enolization, oxidation to a conjugated imine, and isomerization, the final product of the AnaB-catalyzed reaction is (S)-1-pyrroline-5-carboxyl-AnaD (P5C-AnaD). acs.orgacs.org This activated imine serves as the starter unit that is then transferred to the PKS machinery for chain elongation. acs.org Site-directed mutagenesis studies have identified a glutamyl residue, E244, as the putative active site base essential for the catalytic activity of AnaB. acs.org The three-dimensional structure of AnaB has been solved, confirming its similarity to ACADs and providing insight into the structural basis for its reactivity with oxygen. nih.govnih.gov

Precursor Incorporation Studies and Metabolic Labeling

Feeding experiments using isotopically labeled compounds have been instrumental in elucidating the origins of the carbon and nitrogen atoms that constitute the anatoxin-a molecule. These studies have confirmed the key building blocks of the toxin.

Ornithine and Glutamic Acid Derivation

The bicyclic homotropane scaffold of anatoxin-a is derived from an amino acid precursor. mdpi.com Early biosynthetic studies proposed that the toxin arises from the condensation of acetate units onto (S)-1-pyrroline-5-carboxylate, a derivative of glutamic acid. acs.org Further research and labeling experiments have provided evidence that both glutamic acid and ornithine can serve as the primary precursor for the five-membered pyrrolidine (B122466) ring of anatoxin-a. mdpi.comwikipedia.org Studies with Anabaena flos-aquae have shown that the pathway proceeds from ornithine via putrescine (1,4-diaminobutane), implicating the enzyme ornithine decarboxylase in the process. nih.gov This establishes a direct link between primary amino acid metabolism and the initiation of secondary metabolite synthesis for this toxin.

Acetate and Methyl Group Origins

While the initial ring structure is derived from an amino acid, the remainder of the anatoxin-a carbon skeleton is constructed from acetate units. mdpi.comwikipedia.org Isotopic incorporation experiments have confirmed that the biosynthesis proceeds through a polyketide pathway where acetate serves as the extender unit. acs.orgacs.org Specifically, the pathway involves the condensation of three acetate units to the initial proline-derived starter. acs.org In the closely related analogue, homoanatoxin-a, the additional methyl group is derived from S-adenosyl-L-methionine, highlighting the role of specific methyltransferases in generating structural diversity among these toxins. wikipedia.org

| Precursor | Role in Biosynthesis | Resulting Molecular Component |

|---|---|---|

| L-Proline (derived from Glutamic Acid/Ornithine) | Starter Unit | Forms the initial five-membered pyrrolidine ring. acs.orgmdpi.comnih.gov |

| Acetate (as Acetyl-CoA) | Extender Unit | Provides the carbon atoms for the rest of the bicyclic structure via PKS elongation. acs.orgmdpi.comwikipedia.org |

| S-adenosyl-L-methionine | Methyl Group Donor | Adds a methyl group in the synthesis of the analogue homoanatoxin-a. wikipedia.org |

Environmental Factors Influencing Biosynthesis Expression

The production of anatoxin-a, like many cyanobacterial secondary metabolites, is not constant and can be significantly influenced by various environmental factors. These abiotic parameters can affect both the growth of the cyanobacteria and the expression of the ana gene cluster, leading to variations in toxin synthesis. nih.govresearchgate.net

Nutrient Availability and Stress Responses

Nutrient availability, particularly nitrogen, plays a crucial role in regulating anatoxin-a production. nih.govnih.gov Studies have shown that nitrogen starvation can lead to an increase in anatoxin-a synthesis in some strains, suggesting that toxin production may be a response to nutrient stress. nih.govresearchgate.net The form of available nitrogen also appears to be important, as cyanobacteria can utilize both inorganic (e.g., nitrate) and organic (e.g., urea) sources, which can differentially affect toxin output. nih.gov The cellular carbon-to-nitrogen (C/N) balance is a key factor; a higher C/N ratio can promote anatoxin yield and anaC gene expression, but an excessively high ratio that disrupts metabolic balance can inhibit production. nih.gov

Other environmental stressors such as temperature and light also impact anatoxin-a synthesis. nih.gov For instance, high temperatures have been reported to reduce anatoxin-a production in Anabaena and Aphanizomenon strains, even when growth rates are high. nih.gov It is important to note that toxin production is not always directly coupled with the rate of cell growth. nih.gov These findings indicate that anatoxin-a biosynthesis is regulated by a complex network that responds to a variety of environmental cues and cellular stress signals. nih.govresearchgate.net

| Factor | Observed Effect | Reference |

|---|---|---|

| Nutrient Limitation | Nitrogen (N) starvation can increase anatoxin-a production. | nih.govresearchgate.net |

| Nitrogen Source | Different forms of nitrogen (inorganic vs. organic) can alter toxin yields. | nih.gov |

| Temperature | High temperatures can reduce anatoxin-a synthesis. | nih.gov |

| Light | Variations in light conditions can influence toxin synthesis. | nih.gov |

Molecular and Cellular Pharmacology of Anatoxin a Hydrochloride

Nicotinic Acetylcholine (B1216132) Receptor Agonism

Anatoxin-a's primary mechanism of action is its function as a stereoselective agonist at nicotinic acetylcholine receptors, which are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems. nih.gov The naturally occurring (+)-enantiomer of anatoxin-a is significantly more potent than its synthetic (-)-enantiomer. wikipedia.org

Anatoxin-a hydrochloride exhibits a broad spectrum of activity across various nAChR subtypes, though with differing affinities. It is a potent agonist at both neuronal and muscle-type nAChRs. wikipedia.org Studies have demonstrated its high efficacy at neuronal α4β2* nAChRs (where the asterisk indicates the potential presence of other subunits) and α7 homomeric receptors, as well as the (α1)₂βγδ muscle-type receptors found at the neuromuscular junction. wikipedia.orgnih.gov

Radioligand binding assays and functional studies have provided specific affinity and potency values for (+)-anatoxin-a across different nAChR subtypes. For instance, it potently stimulates ion influx in cells expressing the α4β2 subtype with an EC₅₀ value of 48 nM. nih.govnih.gov It is also highly effective at presynaptic nAChRs that modulate acetylcholine release, with an EC₅₀ of 140 nM. nih.gov At α7 homooligomers, the EC₅₀ value is 0.58 µM, and for nicotinic currents in hippocampal neurons, it is 3.9 µM. nih.gov In competition binding assays, (+)-anatoxin-a shows a very high affinity for rat brain nAChRs predominantly labeled by [³H]nicotine (mainly α4β2*), with an IC₅₀ value of 0.34 nM. nih.govresearchgate.net Its affinity for the muscle-type receptor is approximately 20 times greater than that of acetylcholine itself. wikipedia.orgeurofins-technologies.com

| Receptor Subtype | Assay Type | Value | Reference |

| Neuronal α4β2 | 86Rb+ Influx (EC₅₀) | 48 nM | nih.govnih.gov |

| Neuronal α4β2 | [³H]nicotine Binding (IC₅₀) | 0.34 nM | nih.govresearchgate.net |

| Neuronal α7 | Ion Current (EC₅₀) | 0.58 µM - 0.6 µM | nih.govnih.gov |

| Presynaptic (Hippocampal) | Acetylcholine Release (EC₅₀) | 140 nM | nih.gov |

| Muscle-type ((α1)₂βγδ) | [³H]acetylcholine Binding (Kd) | 0.1 - 0.2 µM | nih.govpnas.org |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (Dissociation constant) is used to describe the affinity between a ligand and a receptor.

The interaction of anatoxin-a with the nAChR binding site is characterized by its competitive nature with other nicotinic ligands like acetylcholine and d-tubocurarine. nih.govpnas.org Saturation binding experiments using radiolabeled ligands are essential for determining the density of receptors (Bmax) and their affinity (Kd) for a given ligand. For anatoxin-a, studies on Torpedo electric tissue, a rich source of muscle-type nAChRs, have shown it binds to the acetylcholine recognition site with a dissociation constant (Kd) in the range of 0.1 to 0.2 µM. nih.govpnas.org

The kinetics of anatoxin-a binding lead to a rapid activation of the receptor. However, prolonged exposure results in receptor desensitization, a state where the receptor no longer responds to the agonist despite its continued presence. nih.govnih.govpnas.org The time course for this desensitization corresponds with electrophysiological observations of neuromuscular junction responses, where initial stimulation is followed by a blockade of transmission. nih.govpnas.org This desensitization is a critical aspect of its toxicological profile, leading to muscle paralysis. nih.gov

Like the endogenous ligand acetylcholine, the binding of anatoxin-a to the nAChR induces a significant conformational change in the receptor's structure. wikipedia.orgnih.gov The nAChR is a pentameric protein complex arranged around a central pore. nih.gov Agonist binding occurs at the interface between subunits, primarily involving an α-subunit. nih.gov This binding event triggers a rotation or tilting of the subunits, which opens the integral ion channel. wikipedia.orgnih.gov

Anatoxin-a's rigid, bicyclic structure, with a key rotatable bond between C(2) and C(10), allows it to adopt specific conformations, such as s-cis and s-trans, which are crucial for its interaction with the receptor's binding pocket. nih.govresearchgate.net Structural studies using acetylcholine-binding protein (AChBP), a homolog of the nAChR ligand-binding domain, reveal that anatoxin-a exploits interactions with conserved aromatic amino acid residues within the binding site, similar to other nicotinic agonists. iucr.org The binding of anatoxin-a stabilizes the open-channel conformation, and subsequently, a desensitized state. nih.govpnas.org

Upon binding of anatoxin-a and the subsequent opening of the ion channel, a flux of cations occurs across the cell membrane. nih.gov The nAChR channel is permeable to sodium (Na⁺) and, to a lesser extent, calcium (Ca²⁺) ions. wikipedia.orgnih.gov The influx of these positively charged ions into the cell leads to a rapid depolarization of the postsynaptic membrane. wikipedia.orgnih.govmdpi.com

This depolarization, if it reaches the threshold, triggers the generation of action potentials, leading to neuronal firing or muscle contraction. wikipedia.org Electrophysiological experiments have demonstrated that anatoxin-a potently induces depolarization in muscle cells and neurons. wikipedia.org However, because anatoxin-a is not degraded by acetylcholinesterase, the enzyme that breaks down acetylcholine, the nAChR remains activated, and the membrane remains depolarized. wikipedia.orgeurofins-technologies.com This persistent depolarization prevents the membrane from repolarizing, leading to a blockade of further electrical transmission and a state of paralysis at the neuromuscular junction. nih.govnih.gov

Post-receptor Signaling Pathways and Effector Systems

The activation of nAChRs by anatoxin-a hydrochloride initiates a cascade of intracellular events, primarily driven by the influx of ions.

The primary consequence of nAChR channel opening by anatoxin-a is the influx of Na⁺ and Ca²⁺ into the cell. nih.govwikipedia.org The initial, rapid influx of Na⁺ is the main driver of membrane depolarization. nih.gov This depolarization is sufficient to activate voltage-gated Na⁺ and Ca²⁺ channels in the vicinity, which can further amplify the ion influx and the cellular response. nih.gov

The entry of Ca²⁺, both directly through the nAChR pore and through subsequently activated voltage-gated calcium channels, acts as a critical second messenger signal. nih.gov This increase in intracellular Ca²⁺ can trigger a variety of downstream cellular processes, including the release of neurotransmitters from presynaptic terminals and the activation of various calcium-dependent enzymes and signaling pathways. For example, in striatal nerve terminals, anatoxin-a-induced activation of nAChRs leads to Ca²⁺ influx, which in turn stimulates the release of dopamine (B1211576). nih.gov

Secondary Messenger Cascades

The interaction of anatoxin-a with nicotinic acetylcholine receptors (nAChRs) initiates a cascade of intracellular signaling events, primarily driven by ion flux. As a potent agonist, anatoxin-a binding to nAChRs opens the non-selective cation channel that is an integral part of the receptor. nih.gov This opening allows for the influx of sodium (Na+) and calcium (Ca2+) ions into the cell. nih.govnih.gov

The initial influx of Na+ leads to membrane depolarization. nih.govnih.gov This change in membrane potential is sufficient to activate voltage-sensitive calcium channels, creating a secondary, more substantial influx of Ca2+. nih.govnih.gov This elevation of intracellular Ca2+ is a critical step, as calcium acts as a vital secondary messenger, triggering a variety of cellular responses, including the exocytotic release of neurotransmitters. nih.govmdpi.com Studies on rat striatal synaptosomes have confirmed that the dopamine release evoked by anatoxin-a is dependent on both Na+ and Ca2+. uvigo.es The process suggests that the primary Na+ influx through the nAChR causes a localized depolarization that subsequently opens voltage-gated Ca2+ channels, which provide the necessary calcium for neurotransmitter release. uvigo.es

Interactions with Acetylcholinesterase: Resistance to Enzymatic Hydrolysis

A defining characteristic of anatoxin-a's molecular pharmacology is its resistance to enzymatic degradation by acetylcholinesterase (AChE). epa.govtaylorandfrancis.comsemanticscholar.org AChE is the enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a crucial process for terminating the nerve signal and allowing the postsynaptic membrane to repolarize. semanticscholar.orgt3db.ca

Unlike acetylcholine, anatoxin-a's structure renders it a poor substrate for AChE. epa.govtaylorandfrancis.com Consequently, it is not broken down, or hydrolyzed, in the synapse. taylorandfrancis.comsemanticscholar.org This resistance means that once anatoxin-a binds to the nAChR, its agonistic action is prolonged, leading to continuous stimulation of the receptor. taylorandfrancis.comwho.int This persistent activation is a cornerstone of its toxicity, as the receptor-channel complex remains open, preventing the repolarization of the cell membrane. nih.govwikipedia.org It is important to distinguish anatoxin-a from anatoxin-a(s), another cyanotoxin that acts as a potent irreversible inhibitor of AChE itself. t3db.cawa.govnih.govmmsl.czscielo.br Anatoxin-a hydrochloride, the subject of this article, functions as a receptor agonist that evades enzymatic inactivation. epa.govtaylorandfrancis.com

Neurobiological Effects at the Synaptic and Cellular Levels

Presynaptic and Postsynaptic Cholinergic Modulation

Anatoxin-a exerts powerful modulatory effects at both presynaptic and postsynaptic sites within the cholinergic system. It is a potent agonist at neuronal nAChRs. nih.gov

At presynaptic terminals, anatoxin-a stimulates nAChRs that regulate the release of various neurotransmitters. nih.gov For example, it has been shown to modulate the release of acetylcholine from the myenteric plexus of the guinea pig ileum. tocris.com The activation of these presynaptic nAChRs by anatoxin-a leads to a Na+ influx, causing a local depolarization that opens voltage-sensitive Ca2+ channels and triggers neurotransmitter exocytosis. nih.govuvigo.es Decrements in the amplitude of evoked compound action potentials in rat plantar muscles following repetitive stimulation suggest a presynaptic site of action for the toxin. nih.gov

At the postsynaptic level, particularly at the neuromuscular junction, anatoxin-a binds with high affinity to muscle-type nAChRs. taylorandfrancis.comwikipedia.org Its affinity for these receptors is reported to be significantly greater than that of acetylcholine itself. epa.govtaylorandfrancis.com This binding mimics the action of ACh, opening the ion channel and causing depolarization of the postsynaptic membrane, which leads to muscle contraction. wikipedia.orgnih.gov However, due to its resistance to AChE, the depolarization is sustained, resulting in continued muscle stimulation. taylorandfrancis.com

Dopamine Release Modulation in Specific Brain Regions (e.g., Striatum)

Anatoxin-a is a potent modulator of dopamine release, particularly within the striatum. In vivo microdialysis studies in rats have demonstrated that local application of anatoxin-a in the striatum causes a significant, concentration-dependent increase in extracellular dopamine levels. uvigo.esnih.govuvigo.galnih.gov This effect is mediated by nAChRs, as it can be blocked by nicotinic antagonists like mecamylamine (B1216088) and alpha-bungarotoxin. nih.gov

The mechanism involves the activation of presynaptic nAChRs on dopaminergic terminals. nih.gov Research suggests a model where anatoxin-a stimulates α7-containing (α7*) nAChRs located on glutamatergic terminals in the striatum. uvigo.es This stimulation elicits the release of glutamate (B1630785), which then acts on ionotropic glutamate receptors (both AMPA/kainate and NMDA types) on nearby dopaminergic terminals to trigger dopamine release. uvigo.es The dopamine release is an exocytotic process, dependent on both Ca2+ and Na+ influx, and is sensitive to tetrodotoxin, indicating the involvement of voltage-gated sodium channels. uvigo.esnih.gov

| Parameter | Finding | Cell/Tissue Model | Reference(s) |

| Dopamine Release | Stimulates [3H]-dopamine release with an EC50 of 136 nM. | Rat striatal synaptosomes | bio-techne.comrndsystems.com |

| In Vivo Effect | Local application (3.5 mM) increased striatal dopamine levels to 701% of basal levels. | Freely moving rats (microdialysis) | uvigo.esnih.govuvigo.es |

| Receptor Mediation | Dopamine release is inhibited by nicotinic antagonists (mecamylamine, α-bungarotoxin). | Rat striatum (in vivo) | nih.gov |

| Glutamate Role | Release is partly mediated by activation of ionotropic glutamatergic receptors (AMPA/kainate and NMDA). | Rat striatum (in vivo) | uvigo.es |

| Ion Dependence | Release is Ca2+-dependent and Na+-dependent. | Rat striatal synaptosomes, in vivo microdialysis | nih.govmdpi.comuvigo.es |

Mechanisms of Persistent Neural Stimulation and Subsequent Transmission Blockade

The neurotoxic effects of anatoxin-a stem from a two-phase process: an initial, persistent stimulation followed by a blockade of neuromuscular transmission. wikipedia.orgmerckvetmanual.com

Persistent Stimulation: As a potent nAChR agonist that is not hydrolyzed by AChE, anatoxin-a causes prolonged activation of the receptor. epa.govtaylorandfrancis.comwho.int This leads to a sustained influx of cations and continuous depolarization of the postsynaptic membrane, resulting in ongoing muscle fasciculations, tremors, and rigidity. taylorandfrancis.commerckvetmanual.com

Transmission Blockade: The persistent depolarization eventually leads to a depolarizing neuromuscular blockade. wa.govmerckvetmanual.com This occurs through two primary mechanisms. First, the nAChRs themselves can enter a desensitized state after prolonged exposure to the agonist, where the channel closes despite the continued presence of anatoxin-a. nih.govnih.gov Second, the sustained membrane depolarization leads to the inactivation of voltage-gated sodium channels, which are essential for the propagation of action potentials. nih.gov Once these channels are inactivated, the muscle cell can no longer fire action potentials, leading to flaccid paralysis. wikipedia.orgmerckvetmanual.com This paralysis of the respiratory muscles is the ultimate cause of death in acute poisonings. who.intwikipedia.orgmerckvetmanual.com

Cellular Viability and Apoptosis Induction in In Vitro Neuronal and Non-Neuronal Cell Lines (e.g., Neuroblastoma, Vero Cells, Thymocytes)

Anatoxin-a has been shown to induce cytotoxicity and apoptosis in various cell lines, affecting both neuronal and non-neuronal cells.

In non-neuronal cells, studies have demonstrated that anatoxin-a induces apoptosis in cultured rat thymocytes and African green monkey kidney (Vero) cells. bio-techne.comnih.govnih.gov The mechanism involves the generation of reactive oxygen species (ROS) and the activation of caspases, particularly caspase-3. nih.govnih.gov Morphological changes characteristic of apoptosis, such as plasma membrane blebbing, chromatin condensation, and the formation of apoptotic bodies, have been observed in these cells following treatment with anatoxin-a. nih.gov Similarly, cytotoxic effects and apoptosis induction have been noted in mouse T and B lymphocytes. mdpi.comnih.gov Immune system cell lines like Jurkat and THP-1 also show reduced cell viability upon exposure. nih.govnih.gov

The effects on neuronal cell lines are less pronounced in some studies. For instance, limited cytotoxicity was observed in SH-SY5Y and N2a neuroblastoma cell lines after 24 hours of exposure to high concentrations of anatoxin-a. nih.gov However, other research has reported cytotoxicity in N2a cells after longer exposure times (72 hours). mdpi.comnih.gov The uptake of anatoxin-a appears to be a factor, with immune system cells showing the highest intracellular concentrations, followed by neuronal cells. nih.govnih.gov

| Cell Line | Cell Type | Effect | Mechanism | Reference(s) |

| Rat Thymocytes | Non-neuronal (Immune) | Apoptosis, Cytotoxicity | ROS generation, Caspase-3 activation | bio-techne.comnih.govnih.gov |

| Vero Cells | Non-neuronal (Kidney) | Apoptosis, Cytotoxicity | ROS generation, Caspase activation | bio-techne.comnih.govnih.gov |

| Jurkat & THP-1 | Non-neuronal (Immune) | Reduced cell viability | - | nih.govnih.gov |

| N2a & SH-SY5Y | Neuronal (Neuroblastoma) | Limited cytotoxicity at 24h; cytotoxic at 72h (N2a) | - | mdpi.comnih.gov |

| Goldfish Lymphocytes | Non-neuronal (Immune) | Apoptosis, DNA fragmentation | Oxidative stress (ROS, MDA increase) | mdpi.comfrontiersin.org |

Ecological and Environmental Dynamics of Anatoxin a Hydrochloride

Occurrence and Distribution in Aquatic Ecosystems

Anatoxin-a is a secondary amine alkaloid produced by several genera of freshwater cyanobacteria. researchgate.net While the potential for anatoxin production exists in diverse freshwater environments globally, it is generally detected less frequently than other cyanotoxins like microcystins. who.int

Association with Harmful Cyanobacterial Blooms (HABs)

Anatoxin-a is primarily associated with harmful cyanobacterial blooms (HABs), which are dense proliferations of cyanobacteria. researchgate.netepa.govnalms.orgwikipedia.org These blooms can appear as scums or mats on the water surface and are often, though not always, indicative of the presence of toxins. nalms.orghealth.state.mn.us The toxin is produced by a range of cyanobacterial genera, including Dolichospermum (formerly Anabaena), Aphanizomenon, Oscillatoria, Planktothrix, and Microcystis. researchgate.netepa.govresearchgate.net It's important to note that not all blooms of these cyanobacteria will produce anatoxin-a, as toxin production is strain-specific. researchgate.net

The toxin can be found both within the cyanobacterial cells (intracellular) and dissolved in the water (extracellular) following cell lysis or active release. epa.gov Most of the anatoxin-a is contained within the cells during a growing bloom. wikipedia.org

Global and Regional Incidence Reports in Freshwater Systems

Anatoxin-a has a widespread global distribution, with reports of its presence in freshwater systems on every continent except Antarctica. nih.gov However, monitoring efforts have been more extensive in North America, Europe, and the Asia-Pacific region, leading to more available data from these areas. publish.csiro.au

Concentrations of anatoxin-a in open water are often low, rarely exceeding tens of micrograms per liter (µg/L). who.int However, in surface scums or blooms, concentrations can be significantly higher, sometimes exceeding 1000 µg/L. who.int

Table 1: Reported Anatoxin-a Concentrations in Various Freshwater Systems

| Location/Water Body | Concentration Range (µg/L) | Reference |

|---|---|---|

| Minnesota Lakes, USA | Up to 1.1 | health.state.mn.us |

| U.S. Surface Waters (1985-1996) | 0.02 to 0.36 (water volume) | epa.gov |

| U.S. Surface Waters (Monitoring) | Below detection to 1,929 | epa.gov |

| Daechung Reservoir, South Korea | 0.01 to 0.08 (water) | koreascience.kr |

| Portuguese Freshwater Systems | Not detected in water, but produced by isolated strains | researchgate.netnih.gov |

| Wisconsin, USA | 0.068 to 17.5 | nih.gov |

| Florida, USA | 0.05 to 7.0 | nih.gov |

| Rivers in Argentina, Australia, Russia | Up to 4 | tandfonline.com |

| Mississippi River, USA | 0.1 | tandfonline.com |

| New York Lakes, USA | Widespread presence | mdpi.com |

Environmental Factors Influencing Anatoxin-A Presence and Concentration

The production and persistence of anatoxin-a are influenced by a complex interplay of various environmental factors.

Hydrological Conditions and Water Mixing

Water body dynamics play a crucial role in the distribution of anatoxin-a. In well-mixed, shallow water bodies, blooms of species like Planktothrix agardhii can lead to more uniform concentrations of the toxin. who.int Conversely, in stratified water bodies, cyanobacteria can accumulate at specific depths, leading to localized high concentrations. River flow is another critical factor; continuous flows can rapidly transport toxins downstream, making it challenging to get a representative snapshot of toxin levels with grab samples. envirolink.govt.nz Flushing flows in rivers can also play a role in removing or reducing benthic cyanobacterial mats that produce anatoxins. waikato.ac.nz

pH and Temperature Regimes

Both pH and temperature significantly affect the stability and production of anatoxin-a. The toxin is more stable in acidic conditions (pH < 3) and degrades more rapidly in neutral or alkaline environments (pH 8 to 9). researchgate.netresearchgate.net High temperatures can accelerate the degradation of anatoxin-a, particularly at neutral or alkaline pH. researchgate.netmdpi.com For instance, at 100°C and pH 7, a 76% reduction in anatoxin-a was observed after one hour. researchgate.net

Conversely, some studies suggest that suboptimal temperatures may favor anatoxin production by certain cyanobacterial strains. nih.gov For example, a reduction in anatoxin-a synthesis was reported in Anabaena and Aphanizomenon strains at high temperatures, despite their growth rate. nih.gov In a study on Daechung Reservoir in Korea, the concentration of anatoxin-a in water samples was highly related to water temperature. koreascience.kr A recent study on a Bacillus subtilis strain showed that the highest rates of anatoxin-a biodegradation occurred at 25 and 30°C and at pH 7 and 8. nih.gov

Table 2: Influence of pH and Temperature on Anatoxin-a Stability and Production

| Factor | Condition | Effect on Anatoxin-a | Reference |

|---|---|---|---|

| pH | Acidic (pH < 3) | Stable | researchgate.netresearchgate.net |

| Neutral to Alkaline (pH 8-9) | Faster degradation | researchgate.netresearchgate.net | |

| Temperature | High temperature | Accelerated degradation (at neutral/alkaline pH) | researchgate.netmdpi.com |

| Suboptimal temperatures | May increase production in some strains | nih.gov | |

| 25-30°C | Optimal for biodegradation by Bacillus subtilis | nih.gov |

Light Intensity and Spectral Composition

Light is a critical factor for the growth of photosynthetic cyanobacteria and subsequently influences anatoxin-a production and degradation. Anatoxin-a undergoes rapid photochemical degradation in the presence of sunlight. wikipedia.orgepa.gov This degradation is dependent on light intensity but not on oxygen, suggesting a process other than photo-oxidation. wikipedia.org In the absence of sunlight, the half-life of anatoxin-a can extend from several days to months. epa.gov

Interestingly, some research indicates that suboptimal or lower light levels may enhance anatoxin-a production in certain cyanobacteria, such as Anabaena. nih.gov Lower light has also been associated with the extracellular production of the toxin. nih.gov High light intensity, on the other hand, can lead to the degradation of the toxin. researchgate.net

Nutrient Regimes (e.g., Nitrogen, Phosphorus)

The availability of essential nutrients, particularly nitrogen (N) and phosphorus (P), plays a pivotal role in regulating the growth of cyanobacteria and the production of anatoxin-a. epa.govoup.commdpi.com The relationship, however, is not always straightforward and can vary between different cyanobacterial species and environmental conditions. nih.gov

Loading of nitrogen and phosphorus from agricultural, industrial, and urban sources into water bodies can fuel the development of cyanobacterial blooms, which may be associated with the production of cyanotoxins like anatoxin-a. epa.gov While phosphorus is traditionally considered the primary limiting nutrient for freshwater cyanobacteria, there is growing evidence that nitrogen supply can also significantly promote the growth and/or toxin production of some genera. researchgate.netnih.gov In some highly phosphorus-enriched lakes, nitrogen may become the limiting factor for cyanobacterial growth. plos.org

Research has demonstrated varied responses of anatoxin-a production to different nutrient concentrations. Some studies suggest that the synthesis of anatoxin-a may be positively correlated with environmental nitrogen and phosphorus concentrations. mdpi.com For instance, in a study on the benthic cyanobacterium Phormidium, increased concentrations of nitrate (B79036) and phosphate (B84403) resulted in greater biomass. oup.com However, the same study found that cellular anatoxin concentrations were lowest under high-nitrogen and high-phosphorus conditions, supporting the "growth-differentiation balance hypothesis," which posits that actively dividing cells are less likely to produce secondary metabolites. oup.com

Conversely, other studies indicate that anatoxin-a production might peak under conditions of moderate nitrogen stress or be elevated in response to nutrient limitation. oup.commdpi.com For example, research on Phormidium showed that the highest anatoxin quota (the total amount of anatoxin variants per cell) was observed in reduced phosphorus treatments, suggesting it might be a stress response to growth-limiting conditions. oup.com Similarly, studies on the planktonic species Dolichospermum have shown that the anatoxin-a quota was higher in nitrogen-depleted treatments compared to nitrogen-rich ones. oup.com Another study on Dolichospermum found that cultures grown with ammonium (B1175870) (NH4+) had the lowest anatoxin-a content per cell, while the abundance of transcripts for genes associated with anatoxin-a synthesis was highest under conditions of limited nitrogen and phosphorus. researchgate.netnih.gov This suggests that active synthesis of the toxin was occurring under P limitation. researchgate.netnih.gov

The form of available nitrogen also influences anatoxin-a production. A study on Dolichospermum sp. 54 demonstrated that growth rates were significantly higher with fixed nitrogen sources like nitrate (NO3-), ammonium (NH4+), and urea (B33335) compared to growth with nitrogen fixation (N2). researchgate.net Growth on ammonium was also significantly greater than on nitrate. researchgate.net Interestingly, cultures grown on ammonium exhibited the lowest cellular anatoxin-a content. researchgate.netnih.gov

These findings highlight the complex interplay between nutrient availability and anatoxin-a production, where not just the quantity but also the ratio and form of nutrients can significantly impact toxin synthesis.

Table 1: Influence of Nutrient Regimes on Anatoxin-a Production in Different Cyanobacterial Species

| Cyanobacterial Species | Nutrient Condition | Effect on Anatoxin-a Production | Reference |

| Phormidium | High Nitrogen & High Phosphorus | Lowest cellular anatoxin concentrations | oup.com |

| Phormidium | Reduced Phosphorus | Highest anatoxin quota | oup.com |

| Dolichospermum | Nitrogen-depleted | Higher anatoxin-a quota | oup.com |

| Cuspidothrix issatschenkoi | Medium Nitrogen | Significantly higher anatoxin-a quota compared to low and high nitrogen | oup.com |

| Dolichospermum sp. 54 | Ammonium (NH4+) | Lowest anatoxin-a content per cell | researchgate.netnih.gov |

| Dolichospermum sp. 54 | Fixed Nitrogen and Phosphorus limitation | Highest abundance of transcripts for anatoxin-a synthesis genes | researchgate.netnih.gov |

Environmental Fate and Degradation Mechanisms

Anatoxin-a is known to be unstable in water and under natural conditions, undergoing degradation through various physical and biological processes. wikipedia.org Its persistence in the environment is influenced by factors such as sunlight, pH, and the presence of microorganisms. epa.govwikipedia.org

Photodegradation Pathways and Kinetic Studies

Photodegradation, the breakdown of molecules by light, is a significant pathway for the removal of anatoxin-a from aquatic environments. epa.govwikipedia.org This process is dependent on light intensity and pH but appears to be independent of oxygen, suggesting that photo-oxidation is not the primary mechanism. wikipedia.org The toxin's half-life under simulated natural conditions can be as short as 1 to 2 hours at a pH of 8 to 9. epa.gov

Direct photolysis involves the absorption of light energy directly by the anatoxin-a molecule, leading to its degradation. snu.ac.krnih.gov Anatoxin-a has an absorption maximum in the UV-B range (around 230-240 nm), making it susceptible to degradation by this portion of the solar spectrum. researchgate.netresearchgate.net Studies have shown that UV-C radiation is also effective in degrading anatoxin-a. snu.ac.kr For example, one study observed 50% degradation of anatoxin-a at a UV fluence of 4032 J/m² using a UV-C LED. researchgate.net The rate of direct photolysis is influenced by pH, with higher pH values generally favoring degradation reactions. epa.gov Pre-chlorination can also increase the sensitivity of anatoxin-a to direct photolysis by forming N-chlorinated derivatives, which have a photolabile N-Cl bond. researchgate.netrsc.org

Indirect or sensitized photolysis contributes to the degradation of anatoxin-a and involves the presence of other substances, known as photosensitizers, that absorb light and transfer the energy to the toxin or generate reactive species that then degrade it. nih.gov Dissolved organic matter (DOM), commonly found in natural waters, can act as a primary photosensitizer. researchgate.netresearchgate.net The presence of DOM, such as humic acid, has been shown to significantly reduce anatoxin-a concentration, indicating a photosensitization effect. researchgate.net Other reactive species that can be involved in the indirect degradation of anatoxin-a include hydroxyl radicals (•OH) and carbonate radicals. researchgate.netacs.org Advanced Oxidation Processes (AOPs) that generate highly reactive hydroxyl radicals, such as the UV/H2O2 process, have been shown to be very effective in degrading anatoxin-a. snu.ac.krnih.gov The addition of hydrogen peroxide (H2O2) to UV treatment significantly enhances the degradation rate. nih.gov

Table 2: Kinetic Data for Anatoxin-a Degradation

| Degradation Process | Kinetic Model | Rate Constant (k) | Conditions | Reference |

| UV-C LED Photolysis | Pseudo-first-order | 2 x 10⁻⁴ m²/J | λ = 260 nm, pH = 6.4, Temp = 24°C | researchgate.net |

| UV-C LED Photolysis with DOC | Pseudo-first-order | 3 x 10⁻⁴ m²/J | 0.03 mg/L DOC | researchgate.net |

| UV-C/H2O2 Reaction | Pseudo-first-order | 0.0746 min⁻¹ | 0.01 mM H2O2 | snu.ac.kr |

| Direct Photolysis of N-chlorinated anatoxin-a | First-order | 1.86 ± 0.05 × 10⁻³ cm²/mJ | 254 nm | researchgate.netrsc.org |

| Direct Photolysis of anatoxin-a | First-order | 1.19 ± 0.02 × 10⁻³ cm²/mJ | 254 nm | researchgate.netrsc.org |

| Reaction with Hydroxyl Radical | Second-order | (5.2 ± 0.3) x 10⁹ M⁻¹ s⁻¹ | Independent of pH, temperature, and initial concentration | nih.gov |

The photodegradation of anatoxin-a results in the formation of various by-products. snu.ac.krworktribe.comiiab.me In the presence of UV light, anatoxin-a can be converted to non-toxic products such as dihydroanatoxin-a and epoxyanatoxin-a. iiab.me Studies using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have identified several degradation by-products from processes like the UV-C/H2O2 reaction. snu.ac.krresearchgate.net For example, one study identified six degradation by-products with [M+H]⁺ ions of 142, 127, 113, 132, 117, and 124, which were further degraded as the reaction proceeded. snu.ac.krresearchgate.net Another study on TiO2 photocatalysis identified several decomposition products with m/z ratios ranging from 156.11 to 216.1. worktribe.com

The identification of these by-products is crucial for several reasons. Firstly, it helps in understanding the complete degradation pathway of anatoxin-a. snu.ac.kr Secondly, it is important to assess the toxicity of these by-products to ensure that the degradation process does not lead to the formation of other harmful compounds. snu.ac.kr Research has indicated a decrease in the acute toxicity of treated water samples after both UV-C LED photolysis and the UV-C/H2O2 process, suggesting the formation of less toxic by-products. researchgate.net The study of these by-products is also significant for developing and optimizing water treatment technologies aimed at the complete mineralization of anatoxin-a into harmless substances like acetate (B1210297), ammonium, nitrite, and nitrate ions. snu.ac.krresearchgate.net

Microbial Degradation and Biotransformation Pathways

In addition to photodegradation, microbial activity plays a significant role in the natural attenuation of anatoxin-a in aquatic environments. epa.govwikipedia.orgeuropa.eu Several studies have demonstrated that certain microorganisms are capable of degrading this neurotoxin. wikipedia.orgnih.gov

Early research in 1991 showed that bacteria belonging to the genus Pseudomonas could degrade anatoxin-a at a rate of 2–10 μg/ml per day. wikipedia.org Subsequent experiments supported these findings, showing a 25-48% decrease in anatoxin-a levels in non-sterilized sediments over 22 days, while no significant degradation was observed in sterilized sediments. wikipedia.orgiiab.me More recently, a strain of Bacillus subtilis (AMRI-03) isolated from a eutrophic lake was found to biodegrade anatoxin-a to a non-toxic metabolite, epoxy-anatoxin-a. nih.govresearchgate.net This strain demonstrated rapid degradation, with the rate being dependent on the initial toxin concentration. nih.govresearchgate.net At higher initial concentrations (50 & 100 µg/L), complete degradation occurred in 4 days, with a maximum biodegradation rate of 12.5 µg/L/day. nih.govresearchgate.net The degradation rate was also influenced by temperature and pH, with optimal conditions being 25-30°C and pH 7-8. nih.govresearchgate.net

While the ability of certain bacteria to degrade anatoxin-a has been established, detailed information on the specific enzymatic pathways and the genes responsible for this biotransformation is still limited compared to other cyanotoxins like microcystins. epa.govnih.gov Further research is needed to fully elucidate these pathways, which could lead to the development of effective bioremediation strategies for anatoxin-a contaminated water bodies. nih.gov The use of microorganisms immobilized in biofilters, for instance, is a promising approach for water treatment. nih.govresearchgate.nettaumataarowai.govt.nz

Hydrolysis and Chemical Stability in Environmental Matrices

Anatoxin-a, a potent neurotoxin, demonstrates variable stability in aquatic environments, largely dictated by physicochemical factors such as pH, temperature, and sunlight. nih.gov The molecule is a bicyclic secondary amine and is known to be unstable under natural conditions. wikipedia.orgmdpi.com

Influence of pH: Anatoxin-a is notably more stable in acidic conditions. researchgate.netresearchgate.net Specifically, it is considered stable at a pH of less than 3. researchgate.net Conversely, its degradation is accelerated in neutral or alkaline environments. researchgate.net At a pH of 9.5, along with high temperatures (100°C), it readily degrades. mdpi.com Studies have reported a half-life of 1 to 2 hours at a pH ranging from 8 to 9 in the presence of sunlight, conditions often found during the decay of cyanobacterial blooms. researchgate.netepa.gov

Influence of Temperature: Temperature plays a significant role in the degradation of anatoxin-a, particularly in neutral to alkaline waters. researchgate.net At elevated temperatures, the rate of degradation increases. researchgate.net For instance, accelerated stability experiments showed negligible degradation at 55°C over a 300-minute period, but at 90°C and 105°C, concentrations of anatoxin-a and its congeners decreased significantly within 90 minutes. environment.govt.nz In contrast, under low light and low temperatures (below 20°C), the persistence of anatoxin-a can increase, with a half-life of about 5 days in the absence of light, even at a pH of 9. researchgate.net

Influence of Light (Photolysis/Photodegradation): Sunlight is a primary driver of anatoxin-a degradation through a process called photolysis. nih.gov The rate of this photodegradation is dependent on both pH and the intensity of the light. nih.govwikipedia.org The breakdown of anatoxin-a by sunlight is not an oxidative process. wikipedia.org In conditions that simulate natural environments, the half-life of anatoxin-a in sunlight is approximately 1 to 2 hours. nih.gov However, in the absence of sunlight, its half-life can extend from several days to several months. epa.govresearchgate.net High-intensity light and UV-B irradiation, especially in neutral or alkaline conditions, lead to faster degradation, with up to 84% decomposition observed after one hour under high UV-B exposure. researchgate.net Advanced Oxidation Processes, such as those involving UV-C light, have also been shown to effectively degrade anatoxin-a. researchgate.netnih.gov

Degradation Products: The degradation of anatoxin-a results in the formation of several by-products. Under high temperature or high UV-B irradiation in neutral or alkaline conditions, hydro-anatoxin-a and hemiacetyl-anatoxin-a have been identified as degradation products. researchgate.net Other derivatives that may be either degradation products or partially synthesized compounds include 2,3-epoxy-, 4-hydroxy-, and 4-oxo- derivatives. mdpi.comwho.int The breakdown products resulting from photolysis are reported to be inactive. nih.gov

Table 1: Half-life of Anatoxin-a under Various Environmental Conditions

| Condition | pH | Temperature | Half-life | Citation |

|---|---|---|---|---|

| Sunlight | 8-9 | Not Specified | 1-2 hours | researchgate.netepa.gov |

| Absence of Sunlight | Not Specified | Not Specified | Several days to several months | epa.govresearchgate.net |

| Low light, pH 9 | 9 | < 20°C | ~5 days | researchgate.net |

| Acidic Conditions | < 3 | Not Specified | Stable | researchgate.net |

Sorption to Sediments and Biofilm Matrices

Sorption to Sediments: Anatoxin-a has been shown to sorb to sediments, although the strength of this interaction varies depending on the sediment composition. epa.govwho.int It sorbs weakly to sandy sediments. epa.govwho.int The sorption is significantly stronger in sediments that are rich in clay and organic carbon. epa.govwho.intnih.gov Cation exchange is the primary mechanism for anatoxin-a sorption to most sediments. nih.gov

Batch experiments have been used to determine the adsorption coefficients of anatoxin-a for various sediment types. These studies found that the Langmuir model provided the best fit for the sorption data. nih.gov The maximum sorbent loading for anatoxin-a was found to range from 47 to 656 µg kg⁻¹. nih.gov Due to its moderate mobility, there is an expectation of some transport during sediment passage. nih.gov

Table 2: Factors Influencing Anatoxin-a Sorption to Sediments

| Sediment Characteristic | Influence on Sorption | Citation |

|---|---|---|

| Sandy Texture | Weak sorption | epa.govwho.int |

| Clay-rich | Strong sorption | epa.govwho.intnih.gov |

| Organic Carbon-rich | Strong sorption | epa.govwho.intnih.gov |

| Silt Content | Minor contribution to sorption | nih.gov |

Sorption to Biofilm Matrices: Biofilms, which are communities of microorganisms attached to surfaces, also play a role in the dynamics of anatoxin-a. These biofilms can be established on various surfaces, including sand filters used in water treatment. researchgate.net The fine particles in sediments, such as clay and silt, provide a surface area for the establishment of these biofilms. who.int While direct studies focusing solely on the sorption of anatoxin-a to biofilm matrices are less common, the presence of toxin-degrading microorganisms within these biofilms suggests that they are a site of both potential sorption and degradation. who.int The establishment of degrading organisms within a biofilm can, however, experience a lag phase. researchgate.net

Persistence Studies in Different Aquatic Environments

The persistence of anatoxin-a in aquatic environments is a result of the interplay between its production, degradation, and sorption processes.

Freshwater Environments: Anatoxin-a is primarily produced by cyanobacteria in freshwater environments. who.int Its persistence is highly variable. In the water column, rapid degradation can occur, especially under sunlight and at alkaline pH. who.int The half-life of anatoxin-a in natural surface water has been reported to be as long as 4 weeks in a batch system. who.int However, in the absence of sunlight, its persistence can be much greater, with half-lives extending from several days to months. epa.govresearchgate.net

Bacterial activity also contributes to the degradation of anatoxin-a. researchgate.net Studies have shown that certain bacteria, such as those from the genus Pseudomonas and Bacillus subtilis, are capable of degrading the toxin. wikipedia.orgnih.gov The rate of biodegradation can be influenced by the initial toxin concentration, temperature, and pH, with higher rates observed at temperatures of 25-30°C and a pH of 7-8. nih.gov

Marine Environments: While most anatoxin-a producing cyanobacteria are found in freshwater, some marine cyanobacteria that grow along the shore as benthic vegetation can also be of public health concern. epa.gov The principles of degradation through photolysis and microbial action would also apply in marine environments, although factors such as salinity and different microbial communities could influence the rates.

Reservoir Water: Studies on the persistence of anatoxin-a in reservoir water have highlighted the importance of environmental factors. epa.gov The toxin's stability is affected by light, pH, and temperature, similar to other freshwater systems. The potential for both rapid degradation under certain conditions and longer persistence under others makes monitoring in these water bodies crucial. epa.gov

Table 3: Summary of Anatoxin-a Persistence in Aquatic Environments

| Environment | Key Factors Influencing Persistence | Typical Half-life/Degradation Time | Citation |

|---|---|---|---|

| Freshwater Lakes & Rivers | Sunlight, pH, temperature, microbial degradation | 1-2 hours (in sunlight, pH 8-9) to several months (in dark) | nih.govepa.gov |

| Reservoir Water | Sunlight, pH, temperature | Variable, dependent on conditions | epa.gov |

| Sediments | Sorption to clay and organic matter, biodegradation | Moderate mobility expected | who.intnih.gov |

Advanced Analytical Methodologies for Anatoxin a Hydrochloride Research

Chromatographic Separations for Detection and Quantification

Chromatographic techniques are fundamental in the analysis of anatoxin-a, providing high selectivity and sensitivity. These methods typically involve the separation of anatoxin-a from complex sample matrices, followed by its detection and quantification.

Liquid Chromatography–Mass Spectrometry (LC-MS/MS, HRMS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the quantification of anatoxin-a. nih.govnih.gov This method offers high specificity and allows for the detection of the toxin at very low concentrations. The United States Environmental Protection Agency (EPA) has established Method 545, an LC/ESI-MS/MS method, for the analysis of anatoxin-a in drinking water. nih.gov This method provides a minimum reporting level of 0.018 µg/L for anatoxin-a. nih.gov

High-resolution mass spectrometry (HRMS) has also been employed to eliminate the misidentification of anatoxin-a from the structurally similar amino acid, phenylalanine. nih.gov A method using laser diode thermal desorption-atmospheric pressure chemical ionization (LDTD-APCI) coupled with a Q-Exactive HRMS instrument demonstrated an analysis time of less than 15 seconds per sample and achieved detection and quantification limits of 0.2 and 0.6 µg/L, respectively. nih.gov Another study utilizing direct analysis in real-time–high-resolution tandem mass spectrometry (DART–HRMS/MS) reported a detection limit of 5 ng/g for anatoxin-a in cyanobacterial mat samples. acs.org

Key parameters for the LC-MS/MS analysis of anatoxin-a often include the use of a C18 column and specific precursor-to-product ion transitions for accurate identification and quantification. researchgate.net For instance, the pseudo-molecular ion at m/z 166 is a common precursor ion for anatoxin-a. researchgate.net

Table 1: Performance of various LC-MS based methods for Anatoxin-a analysis.

| Method | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery | Reference |

| LC-MS/MS | Drinking Water | MRL: 0.018 µg/L | 95-111% | nih.gov |

| LDTD-APCI-HRMS | Lake Water | LOD: 0.2 µg/L, LOQ: 0.6 µg/L | Not specified | nih.gov |